molecular formula C17H15NO4S B3655191 (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Cat. No.: B3655191
M. Wt: 329.4 g/mol
InChI Key: GHYPHMPSTIWWBY-GXDHUFHOSA-N
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Description

(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione is a complex organic compound that features a thiazolidine-2,4-dione core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione typically involves the condensation of 4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde with 3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methoxy groups.

    Reduction: Reduction reactions can target the double bonds present in the structure.

    Substitution: The aromatic ring allows for electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophilic reagents such as bromine or nitric acid.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry, particularly in the development of anti-inflammatory and anticancer agents. Its ability to modulate specific biological pathways is of significant interest.

Industry

In the industrial sector, the compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties contribute to the performance characteristics of these materials.

Mechanism of Action

The mechanism of action of (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and van der Waals forces. The pathways affected by this compound include inflammatory and apoptotic pathways, making it a potential therapeutic agent.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-5-[4-hydroxy-3-methoxybenzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
  • (5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

Uniqueness

The presence of the prop-2-en-1-yl group in the benzylidene moiety and the prop-2-yn-1-yl group in the thiazolidine ring distinguishes this compound from its analogs

Properties

IUPAC Name

(5E)-5-[(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)methylidene]-3-prop-2-ynyl-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4S/c1-4-6-12-8-11(9-13(22-3)15(12)19)10-14-16(20)18(7-5-2)17(21)23-14/h2,4,8-10,19H,1,6-7H2,3H3/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHYPHMPSTIWWBY-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)CC=C)C=C2C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)CC=C)/C=C/2\C(=O)N(C(=O)S2)CC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 3
Reactant of Route 3
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 5
Reactant of Route 5
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione
Reactant of Route 6
Reactant of Route 6
(5E)-5-[4-hydroxy-3-methoxy-5-(prop-2-en-1-yl)benzylidene]-3-(prop-2-yn-1-yl)-1,3-thiazolidine-2,4-dione

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